molecular formula C17H27N5 B2745012 N-cyclododecyl-9H-purin-6-amine CAS No. 537666-93-6

N-cyclododecyl-9H-purin-6-amine

Cat. No.: B2745012
CAS No.: 537666-93-6
M. Wt: 301.438
InChI Key: RBMZKRPWANJZMJ-UHFFFAOYSA-N
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Description

N-cyclododecyl-9H-purin-6-amine is a chemical compound with the molecular formula C17H27N5 This compound belongs to the purine family, which is characterized by a fused pyrimidine and imidazole ring structure Purines are essential components in various biological processes, including the formation of nucleic acids

Preparation Methods

The synthesis of N-cyclododecyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with cyclododecylamine. The preferred method for preparing N-(purin-6-yl) derivatives of heterocyclic amines is the interaction of 6-chloropurine with heterocyclic amines without any catalyst . This reaction is usually carried out in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine. The reaction conditions may vary, but heating the mixture is commonly employed to facilitate the reaction.

Chemical Reactions Analysis

N-cyclododecyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in 6-chloropurine is replaced by the cyclododecylamine group.

    Oxidation and Reduction:

    Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the purine ring structure.

Common reagents used in these reactions include polar solvents (e.g., ethanol, dimethylformamide), tertiary amines (e.g., triethylamine), and sometimes catalysts or heating to drive the reactions to completion.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclododecyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Purine derivatives often exert their effects by mimicking or inhibiting natural purines, thereby affecting cellular signaling pathways. For example, purines can act on G-protein coupled receptors or channel-linked receptors, influencing processes like cell metabolism and immune response . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.

Comparison with Similar Compounds

N-cyclododecyl-9H-purin-6-amine can be compared with other purine derivatives, such as:

This compound is unique due to its cyclododecyl group, which may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

N-cyclododecyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMZKRPWANJZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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